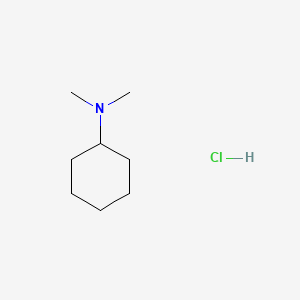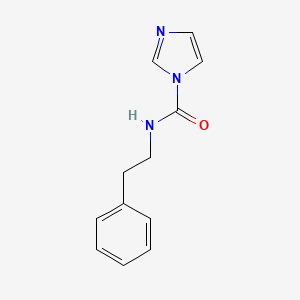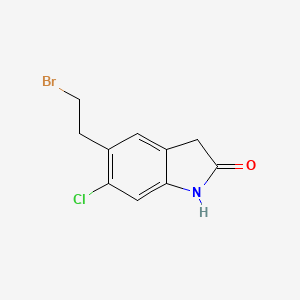
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE: is an organic compound with a complex structure It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a methoxy group, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the chloromethylation of a benzene derivative, followed by the introduction of methoxy and isopropyl groups through various substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidized or reduced products.
科学的研究の応用
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE exerts its effects involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and isopropyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
Benzene, 1-(chloromethyl)-4-methyl-: This compound has a similar structure but lacks the methoxy and isopropyl groups.
Benzene, 1-chloro-4-methyl-: Another similar compound, differing in the position and type of substituents on the benzene ring.
Uniqueness
4-(CHLOROMETHYL)-2-ISOPROPYL-1-METHOXYBENZENE is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility in organic solvents, while the isopropyl group can influence its steric and electronic properties.
特性
CAS番号 |
16214-14-5 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC名 |
4-(chloromethyl)-1-methoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7H2,1-3H3 |
InChIキー |
SZDNVAYLSFZKJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)CCl)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
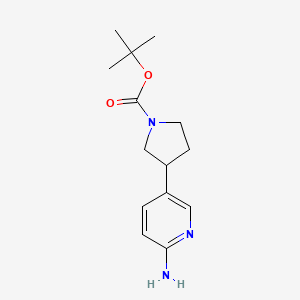
![3-Chloro-[2,3'-bipyridine]-6'-carboxylic acid](/img/structure/B8773401.png)
![Benzenamine, N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B8773406.png)


![2-(Benzo[1,3]dioxol-5-ylmethyl-methyl-amino)-ethanol](/img/structure/B8773426.png)
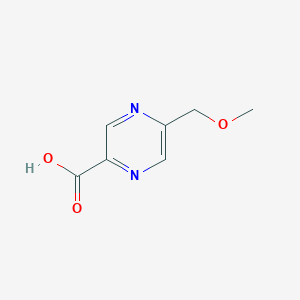
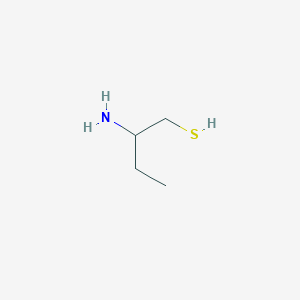
![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B8773449.png)
